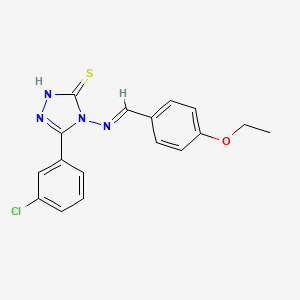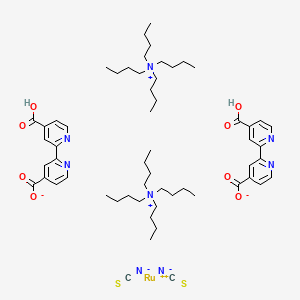
Di-tetrabutylammonium cis-bis(isothioCyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N719 is synthesized through a multi-step process involving the coordination of ruthenium with bipyridyl ligands and isothiocyanate groups. The synthesis typically involves the following steps:
Preparation of the Ruthenium Precursor: Ruthenium trichloride is reacted with 2,2’-bipyridyl to form a ruthenium-bipyridyl complex.
Introduction of Isothiocyanate Groups: The ruthenium-bipyridyl complex is then reacted with ammonium thiocyanate to introduce isothiocyanate groups.
Formation of the Final Product: The final step involves the coordination of the ruthenium complex with tetrabutylammonium to form N719.
Industrial Production Methods
Industrial production of N719 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
N719 undergoes various chemical reactions, including:
Oxidation: N719 can be oxidized to its higher oxidation states, which is crucial for its function in DSSCs.
Reduction: The compound can also be reduced back to its original state, allowing for electron transfer processes.
Substitution: Ligands in N719 can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and bromine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of various bipyridyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N719 typically results in the formation of higher oxidation state ruthenium complexes .
科学研究应用
N719 has a wide range of scientific research applications, including:
作用机制
N719 functions by absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, such as titanium dioxide, and subsequently transported to the anode. The oxidized dye is regenerated by the iodide redox couple, completing the cycle and allowing for continuous electron flow .
相似化合物的比较
Similar Compounds
Uniqueness of N719
N719 is unique due to its high power conversion efficiency and strong absorption in the visible spectrum. It also exhibits efficient electron injection into the semiconductor, making it one of the most effective dyes for DSSCs .
属性
分子式 |
C58H86N8O8RuS2 |
|---|---|
分子量 |
1188.6 g/mol |
InChI |
InChI=1S/2C16H36N.2C12H8N2O4.2CNS.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;/q2*+1;;;2*-1;+2/p-2 |
InChI 键 |
MQGCPZMVNHGIPF-UHFFFAOYSA-L |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


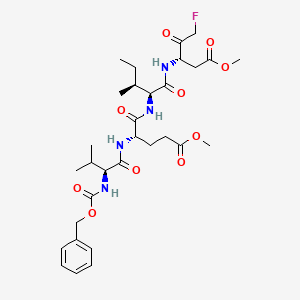

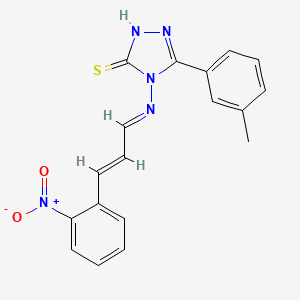
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
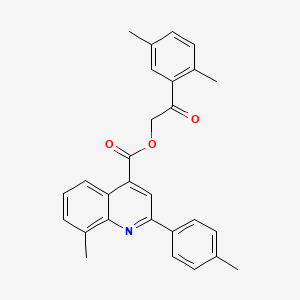
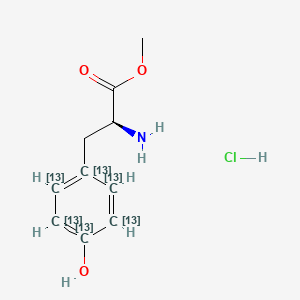
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
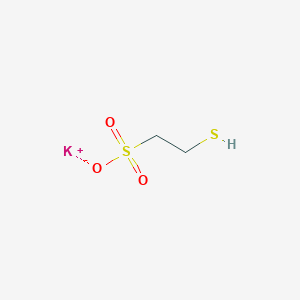


![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
